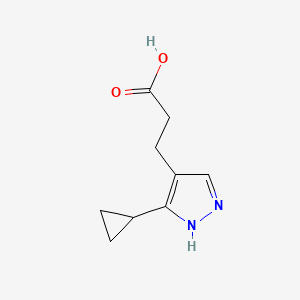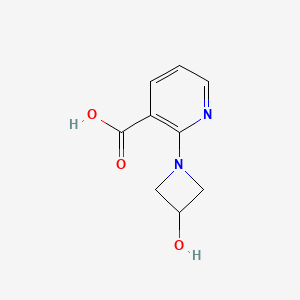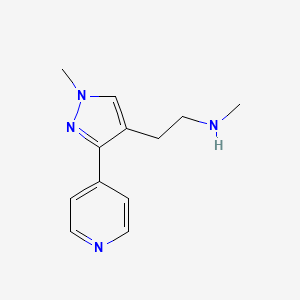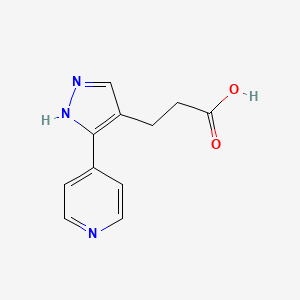
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Vue d'ensemble
Description
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, also known as 4-trifluoromethylpyridine-2-ylmethyl acetate, is an organic compound with the molecular formula C7H7F3NO2. It is a colorless liquid with a pungent odor. It is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate acts as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It catalyzes the reaction of Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetateethylpyridine and methyl acetate in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by distillation.
Biochemical and Physiological Effects
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a useful reagent for organic synthesis and as a catalyst for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The main advantage of using this reagent is that it is easy to use and it can be used in a variety of reactions. The main limitation is that it is volatile and must be used in a well-ventilated area.
Orientations Futures
1. Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate can be used in the development of new synthetic routes to drugs and other specialty chemicals.
2. It can be used as a catalyst in the synthesis of polymers and other materials.
3. It can be used as a reagent in the synthesis of fine chemicals.
4. It can be used in the synthesis of new pharmaceuticals.
5. It can be used in the synthesis of agrochemicals.
6. It can be used in the synthesis of new catalysts.
7. It can be used in the synthesis of new materials.
8. It can be used in the synthesis of new dyes and pigments.
9. It can be used in the synthesis of new polymers.
10. It can be used in the synthesis of new surfactants.
Propriétés
IUPAC Name |
methyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-7-4-6(2-3-13-7)9(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMZYIHZDPAGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)


